S-(Methylthiomethyl) 2-methylpropanethioate S-(Methylthiomethyl) 2-methylpropanethioate
Brand Name: Vulcanchem
CAS No.: 77974-85-7
VCID: VC17067303
InChI: InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C6H12OS2
Molecular Weight: 164.3 g/mol

S-(Methylthiomethyl) 2-methylpropanethioate

CAS No.: 77974-85-7

Cat. No.: VC17067303

Molecular Formula: C6H12OS2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

S-(Methylthiomethyl) 2-methylpropanethioate - 77974-85-7

Specification

CAS No. 77974-85-7
Molecular Formula C6H12OS2
Molecular Weight 164.3 g/mol
IUPAC Name S-(methylsulfanylmethyl) 2-methylpropanethioate
Standard InChI InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3
Standard InChI Key BUOOBCHAUHUKHM-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)SCSC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₁₂OS₂, with a molar mass of 164.3 g/mol . Its structure comprises a 2-methylpropanethioate group linked to a methylthiomethyl moiety via a sulfur atom. Key structural identifiers include:

  • SMILES: CC(C)C(=O)SCSC

  • InChI: InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3

  • InChIKey: BUOOBCHAUHUKHM-UHFFFAOYSA-N

The presence of two sulfur atoms and a carbonyl group confers unique electronic and steric properties, influencing its reactivity and interaction with biological systems.

Collision Cross-Section (CCS) Profiles

Ion mobility spectrometry predictions reveal distinct CCS values for adducts (Table 1) :

Table 1: Predicted CCS Values for Adducts of S-(Methylthiomethyl) 2-Methylpropanethioate

Adductm/zCCS (Ų)
[M+H]+165.04024135.2
[M+Na]+187.02218144.0
[M+NH₄]+182.06678143.9
[M-H]-163.02568135.1

These data are critical for mass spectrometry-based identification in complex matrices.

Synthesis and Industrial Production

Conventional Synthetic Route

The compound is synthesized via a nucleophilic acyl substitution reaction between 2-methylpropanethiol and methyl iodide in the presence of a base (e.g., NaH or K₂CO₃):

CH3(C)H2COSH+CH3IBaseC6H12OS2+HI\text{CH}_3(C)H_2COSH + \text{CH}_3I \xrightarrow{\text{Base}} \text{C}_6\text{H}_{12}\text{OS}_2 + \text{HI}

This method yields high purity (>95%) under mild conditions (25–50°C, 4–6 hr).

Functional Applications

Flavor and Fragrance Industry

The compound’s sulfur-rich profile contributes to savory, umami-like aromas, making it valuable in:

  • Food flavorings: Enhances meaty notes in processed foods.

  • Beverage additives: Imparts depth to hop-derived flavors in beers (aligned with findings on thioester contributions to beer aroma) .

Chemical Intermediate

Its dual thioester groups enable participation in:

  • Peptide coupling: As a sulfur-based activating agent.

  • Polymer synthesis: Cross-linking agent in sulfur-modified resins.

Biological and Pharmacological Activities

Antimicrobial Properties

Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC 128 μg/mL), though direct evidence for this compound remains sparse.

Comparative Analysis with Analogous Thioesters

Table 2: Comparison of Key Thioesters

CompoundMolecular FormulaCCS [M+H]+ (Ų)Flavor Profile
S-Methyl thiobutanoateC₅H₁₀OS122.4Pungent, garlic-like
S-(Methylthiomethyl) 2-MPAC₆H₁₂OS₂135.2Umami, savory
S-Ethyl thioacetateC₄H₈OS118.7Fruity, apple-like

This compound’s higher CCS and sulfur content correlate with enhanced volatility and flavor intensity .

Future Research Directions

  • Thermal Stability: Decomposition kinetics under food processing conditions.

  • Synergistic Effects: Interaction with Maillard reaction products in flavor systems .

  • Ecotoxicology: Environmental persistence in wastewater streams.

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